3-cyclobutyl-2-methoxypropanoic acid
Description
3-Cyclobutyl-2-methoxypropanoic acid is a carboxylic acid derivative featuring a cyclobutyl substituent at the third carbon and a methoxy group at the second carbon of the propanoic acid backbone. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol (calculated from atomic weights: C=12.01, H=1.008, O=16.00). The compound’s structure combines the steric constraints of the cyclobutyl ring with the electron-donating methoxy group, which may influence its acidity, solubility, and reactivity.
Properties
CAS No. |
1785311-38-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-cyclobutyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C8H14O3/c1-11-7(8(9)10)5-6-3-2-4-6/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
LUBBOAMBRNGHDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-2-methoxypropanoic acid typically involves the formation of the cyclobutyl ring followed by the introduction of the methoxypropanoic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclobutyl ring. Subsequent reactions introduce the methoxy and propanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-cyclobutyl-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-cyclobutyl-2-methoxypropanoic acid involves its interaction with specific molecular targets. The cyclobutyl ring and methoxypropanoic acid moiety may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Key Differences
2-(2-Methoxyphenyl)-2-Methylpropanoic Acid
- Molecular Formula : C₁₁H₁₄O₃ (MW = 194.23 g/mol) .
- Structure: A phenyl ring with a methoxy group at the ortho position and a methyl group at the second carbon of the propanoic acid.
- The methyl group increases steric hindrance compared to the cyclobutyl substituent.
3-(5-Bromo-2-Methoxyphenyl)Propanoic Acid
- Structure: A brominated phenyl ring with a methoxy group and a propanoic acid chain .
- The extended conjugation in the aryl group may reduce solubility in nonpolar solvents relative to the cyclobutyl derivative.
(S)-3-Hydroxyisobutyric Acid
- Molecular Formula : C₄H₈O₃ (MW = 104.11 g/mol) .
- Structure: A β-hydroxypropanoic acid with a methyl branch.
- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the methoxy group.
Physicochemical Properties
Reactivity and Stability
- Methoxy Group Effects: The electron-donating methoxy group may stabilize the carboxylic acid’s deprotonated form, slightly reducing acidity (higher pKa) compared to non-methoxy analogs.
- Aryl vs.
Biological Activity
3-Cyclobutyl-2-methoxypropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.
This compound is characterized by its cyclobutane ring and methoxy group, which influence its lipophilicity and metabolic stability. The compound's structure can be represented as:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antifungal, anticancer, and enzyme inhibition properties.
Antifungal Activity
Recent studies have shown that analogues of this compound exhibit antifungal properties. For example, when tested against Trichophyton mentagrophytes and Trichophyton rubrum, the compound demonstrated significant growth inhibition, comparable to established antifungal agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in fungal cell wall synthesis.
- Cell Growth Arrest : In cancer cell lines, such as MCF-7, it induces cell cycle arrest and apoptosis through the suppression of cellular respiration.
Case Studies
- Antifungal Efficacy : A study compared the antifungal activity of this compound with that of Butenafine, revealing that while the original drug was slightly more potent, the analogue still exhibited reasonable efficacy against both fungal strains tested .
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that the compound induced cytostatic effects in human breast cancer cells (MCF-7), leading to cell differentiation and lipid accumulation within cells .
Table 1: Biological Activity of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antifungal | Trichophyton mentagrophytes | 15 | |
| Antifungal | Trichophyton rubrum | 18 | |
| Cytotoxicity | MCF-7 (breast cancer) | 25 |
Pharmacokinetics and Metabolic Stability
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound maintains adequate metabolic stability while exhibiting moderate lipophilicity, which enhances its bioavailability.
Table 2: Metabolic Stability Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
